molecular formula C15H9ClO B3108488 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one CAS No. 16616-42-5

1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one

Cat. No. B3108488
CAS RN: 16616-42-5
M. Wt: 240.68 g/mol
InChI Key: ORAGQXBNCMMOIW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one, also known as CPP or Cl-PPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of propargyl ketones and has been studied for its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

Photodimerization Studies

1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one has been explored in the context of photodimerization. Tanaka et al. (1999) conducted a study involving the enantioselective [2 + 2] photodimerization of cyclohex-2-enone as an inclusion complex with a related compound. This process achieved a 100% yield without collapsing the crystalline lattice, showcasing the potential of such compounds in photodimerization reactions (Tanaka et al., 1999).

Vibrational and Structural Observations

Research has also been focused on the vibrational and structural properties of similar molecules. ShanaParveen et al. (2016) combined experimental and theoretical analyses to explore the molecular structure, vibrational spectra, and HOMO-LUMO analysis of a related compound. Their findings include evaluating nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks (ShanaParveen et al., 2016).

Antimicrobial and Antifungal Applications

In 2020, Viji et al. studied a similar molecule for its antimicrobial properties. Their research included spectral techniques and molecular docking to identify binding energy with different proteins, suggesting potential as an antimicrobial agent (Viji et al., 2020).

Non-linear Optical Material Studies

Crasta et al. (2005) explored the use of a compound closely related to this compound as an organic non-linear optical material. Their study included crystal structure analysis and molecular arrangement determination, contributing to the understanding of such compounds in the context of non-linear optics (Crasta et al., 2005).

Electronic Properties and Reactivity

In 2020, Adole et al. studied a related compound to investigate its electronic properties and chemical reactivity. The study involved a comprehensive analysis of geometrical entities, electronic parameters, and HOMO-LUMO energies, highlighting the potential of such compounds in various electronic applications (Adole et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-3-phenylprop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAGQXBNCMMOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342457
Record name 2-Propyn-1-one, 1-(4-chlorophenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16616-42-5
Record name 2-Propyn-1-one, 1-(4-chlorophenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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